2-(2-Amino-1-(p-tolyl)ethoxy)ethanol
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Overview
Description
It is characterized by its molecular structure, which includes an amino group, an ethoxy group, and a p-tolyl group
Mechanism of Action
Target of Action
It is commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling .
Mode of Action
It is known to be employed as a receptor chain in the preparation of carboxamidoquinoline based water-soluble, ratiometric fluorescent zinc sensor , suggesting it may interact with its targets to facilitate these processes.
Action Environment
It is recommended to be stored under inert gas (nitrogen or argon) at 2–8 °c , suggesting that temperature and exposure to oxygen may affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-1-(p-tolyl)ethoxy)ethanol typically involves the reaction of p-toluidine with ethylene oxide under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted with ethanol to yield the final product. The reaction conditions generally include a temperature range of 50-100°C and a pressure of 1-5 atm. Catalysts such as sodium hydroxide or potassium hydroxide may be used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors allows for efficient production and high yield of the compound. The final product is purified through distillation and recrystallization processes to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-1-(p-tolyl)ethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-Amino-1-(p-tolyl)ethoxy)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of biochemical pathways and as a probe in biological assays.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethoxy)ethanol: This compound is structurally similar but lacks the p-tolyl group, resulting in different chemical properties and applications.
2-(2-Dimethylaminoethoxy)ethanol: This compound has a dimethylamino group instead of an amino group, leading to variations in reactivity and use.
Uniqueness
The combination of the amino, ethoxy, and p-tolyl groups makes this compound versatile and valuable for scientific research and industrial applications.
Properties
IUPAC Name |
2-[2-amino-1-(4-methylphenyl)ethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-9-2-4-10(5-3-9)11(8-12)14-7-6-13/h2-5,11,13H,6-8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AROHJWAJYCEULA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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